molecular formula C22H32N4O4 B1683204 Tonapofylline CAS No. 340021-17-2

Tonapofylline

Cat. No. B1683204
Key on ui cas rn: 340021-17-2
M. Wt: 416.5 g/mol
InChI Key: ZWTVVWUOTJRXKM-UHFFFAOYSA-N
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Patent
US06649600B1

Procedure details

3-[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-bicyclo[2.2.2]oct-1-yl]-acrylic acid, (XIII, Example 89, 1.934 kg), tetrahydrofuran (11.875 l), water (0.625 l) and activated charcoal (0.100 kg) are mixed and stirred at 16 to 25° for 30 minutes and then filtered. The filter cake is washed with THF (0.500 l). A separate flask is charged with palladium on carbon (10%, 0.130 kg) and the filtered tetrahydrofuran/water mixture of the starting material. The flask is placed under reduced pressure and purged with nitrogen. The reduced pressure/nitrogen purge is repeated twice. The flask and contents are placed under reduced pressure and purged twice with hydrogen. The mixture is vigorously stirred under an atmosphere of hydrogen at 20° C. for 3 hours. The reaction vessel is evacuated and purged with nitrogen three times. The contents are filtered through celite (0.500 kg) and the filter cake washed with tetrahydrofuran (2×0.500 l). The solvent is removed under reduced pressure at 40 to 45°. Aqueous acetonitrile (50%, 7.540 l) is added to the residue and the slurry is aged at 15 to 25°, with stirring, for 3 hours. The slurry is cooled to between 0 and 5° and filtered. The filter cake is washed with aqueous acetonitrile (50%, 1.93 l), transferred to drying trays and dried at 50 to 60° under reduced pressure for 24 hours to give the title compound.
Name
3-[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-bicyclo[2.2.2]oct-1-yl]-acrylic acid
Quantity
1.934 kg
Type
reactant
Reaction Step One
Quantity
11.875 L
Type
reactant
Reaction Step One
Quantity
0.1 kg
Type
reactant
Reaction Step One
Name
Quantity
0.625 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:10]([CH2:11][CH2:12][CH3:13])[C:9]2[N:8]=[C:7]([C:14]34[CH2:21][CH2:20][C:17]([CH:22]=[CH:23][C:24]([OH:26])=[O:25])([CH2:18][CH2:19]3)[CH2:16][CH2:15]4)[NH:6][C:5]=2[C:4](=[O:27])[N:3]1[CH2:28][CH2:29][CH3:30].O1CCCC1.C>O>[O:1]=[C:2]1[N:10]([CH2:11][CH2:12][CH3:13])[C:9]2[N:8]=[C:7]([C:14]34[CH2:21][CH2:20][C:17]([CH2:22][CH2:23][C:24]([OH:26])=[O:25])([CH2:18][CH2:19]3)[CH2:16][CH2:15]4)[NH:6][C:5]=2[C:4](=[O:27])[N:3]1[CH2:28][CH2:29][CH3:30]

Inputs

Step One
Name
3-[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-bicyclo[2.2.2]oct-1-yl]-acrylic acid
Quantity
1.934 kg
Type
reactant
Smiles
O=C1N(C(C=2NC(=NC2N1CCC)C12CCC(CC1)(CC2)C=CC(=O)O)=O)CCC
Name
Quantity
11.875 L
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.1 kg
Type
reactant
Smiles
C
Name
Quantity
0.625 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 16 to 25° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with THF (0.500 l)
ADDITION
Type
ADDITION
Details
A separate flask is charged with palladium on carbon (10%, 0.130 kg)
ADDITION
Type
ADDITION
Details
the filtered tetrahydrofuran/water mixture of the starting material
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The reduced pressure/nitrogen purge
CUSTOM
Type
CUSTOM
Details
purged twice with hydrogen
STIRRING
Type
STIRRING
Details
The mixture is vigorously stirred under an atmosphere of hydrogen at 20° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction vessel is evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen three times
FILTRATION
Type
FILTRATION
Details
The contents are filtered through celite (0.500 kg)
WASH
Type
WASH
Details
the filter cake washed with tetrahydrofuran (2×0.500 l)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure at 40 to 45°
ADDITION
Type
ADDITION
Details
Aqueous acetonitrile (50%, 7.540 l) is added to the residue
CUSTOM
Type
CUSTOM
Details
is aged at 15 to 25°
STIRRING
Type
STIRRING
Details
with stirring, for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to between 0 and 5°
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with aqueous acetonitrile (50%, 1.93 l)
CUSTOM
Type
CUSTOM
Details
to drying trays
CUSTOM
Type
CUSTOM
Details
dried at 50 to 60° under reduced pressure for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1N(C(C=2NC(=NC2N1CCC)C12CCC(CC1)(CC2)CCC(=O)O)=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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